![molecular formula C5H9F5N2 B2701513 3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine CAS No. 2126160-34-5](/img/structure/B2701513.png)
3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine
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Overview
Description
“3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine” is a chemical compound with the IUPAC name 3,3,4,4,4-pentafluoro-N2-methylbutane-1,2-diamine . It has a molecular weight of 192.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Nickel(II) and Copper(II) Complexes with Schiff Base Ligands
Research on nickel(II) and copper(II) complexes involving unsymmetrical Schiff base ligands, which can be related to the structural complexity and reactivity of compounds similar to "3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine," has shown potential applications in catalysis and material science. These complexes have been studied for their unique structural properties, demonstrating the relevance of fluorinated ligands in modulating the reactivity and stability of metal complexes (Chattopadhyay et al., 2006).
Synthesis and Applications of Polyhalogenoallenes
The synthesis of polyhalogenoallenes, including perfluorinated compounds, has been explored for the development of new materials with potential applications in various industries. These compounds serve as precursors for the synthesis of oligomers and polymers with unique properties, highlighting the importance of fluoroorganic chemistry in material science (Banks et al., 1969).
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes
Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their potential as anticancer drugs. These studies underline the medicinal chemistry applications of fluoroorganic compounds, showcasing their potential in developing new therapeutic agents (Basu Baul et al., 2009).
Environmental Impact of Perfluorinated Compounds
Research into the environmental fate and impact of perfluorinated compounds is crucial for understanding their long-term effects on ecosystems and human health. Studies on the atmospheric lifetimes and photolysis of perfluorinated ketones contribute to our knowledge of their potential as greenhouse gases and their environmental degradation pathways (Ren et al., 2019).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to…) .
properties
IUPAC Name |
3,3,4,4,4-pentafluoro-2-N-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F5N2/c1-12-3(2-11)4(6,7)5(8,9)10/h3,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCREPPCZDWPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluoro-N2-methylbutane-1,2-diamine |
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